

# (4-Fluorophenyl)acetone: A Technical Overview for Researchers

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## Compound of Interest

Compound Name: (4-Fluorophenyl)acetone

Cat. No.: B124739

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**(4-Fluorophenyl)acetone**, with the CAS number 459-03-0, is a halogenated ketone that serves as a significant building block in organic synthesis and a compound of interest in medicinal chemistry.<sup>[1][2]</sup> This technical guide provides an in-depth overview of its chemical properties, synthesis, analytical methods, and biological significance, tailored for researchers, scientists, and professionals in drug development.

## Core Chemical and Physical Properties

**(4-Fluorophenyl)acetone** is a colorless to dark yellow liquid, insoluble in water but soluble in organic solvents like methyl acetate.<sup>[1][3]</sup> It is a combustible liquid and should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents.<sup>[1][4]</sup>

## Table 1: Physicochemical Properties of (4-Fluorophenyl)acetone

Property	Value	Source
CAS Number	459-03-0	[1][3][5][6]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> FO	[1][3][7][6]
Molecular Weight	152.17 g/mol	[1][7][5][6]
Appearance	Colorless to dark yellow liquid	[1]
Boiling Point	106-107 °C at 18 mmHg	[1][5]
Density	1.139 g/mL at 25 °C	[1][5]
Refractive Index	n <sub>20/D</sub> 1.496	[1][5]
Flash Point	91 °C (195.8 °F) - closed cup	[5]
Solubility	Insoluble in water	[1]

**Table 2: Chemical Identifiers and Spectroscopic Data**

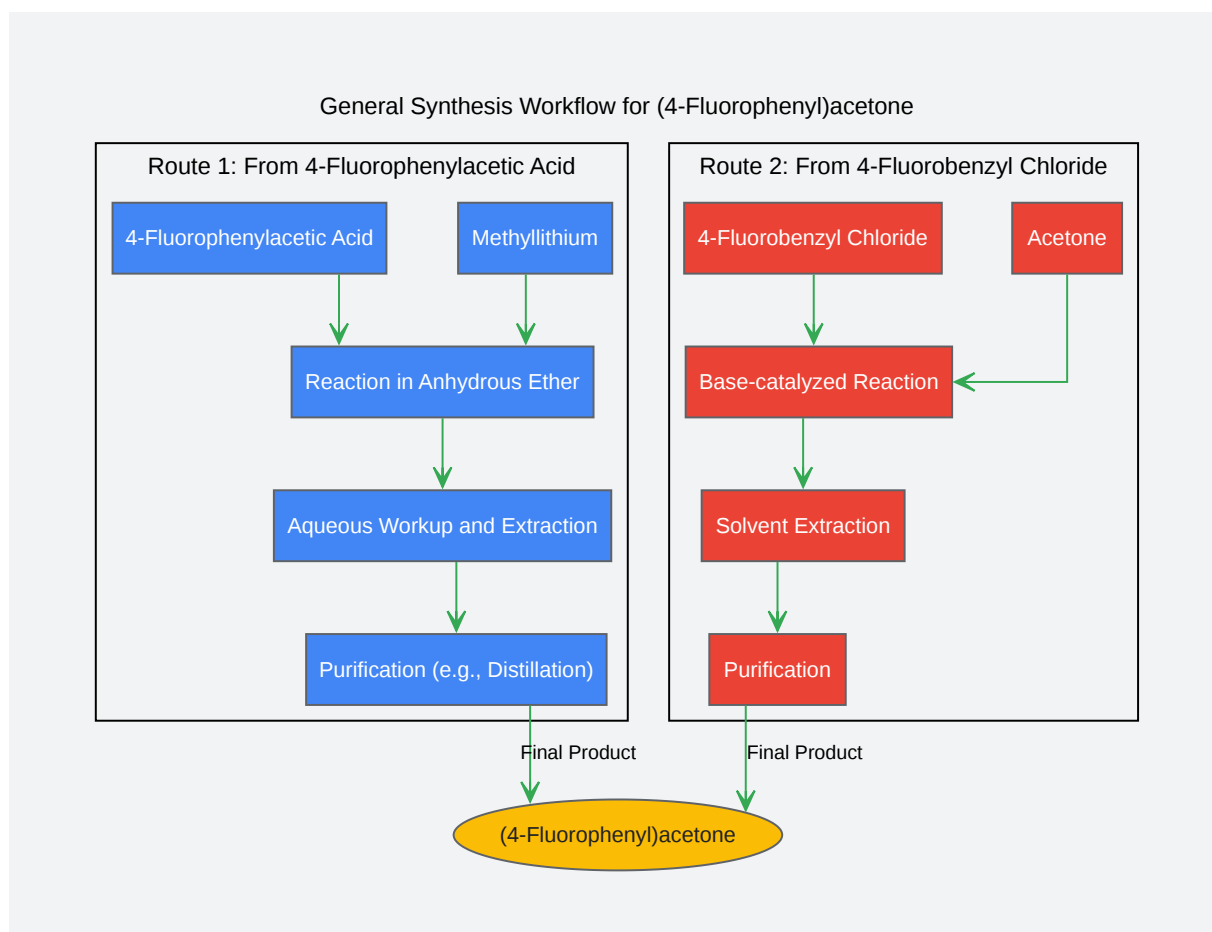
Identifier/Spectrum	Data	Source
InChI Key	ZUEKIIWSVFBTCM-UHFFFAOYSA-N	[3][5]
SMILES	<chem>CC(=O)Cc1ccc(F)cc1</chem>	[5]
<sup>1</sup> H NMR	Spectrum available	[8][9]
<sup>13</sup> C NMR	Spectrum available	
Mass Spectrum (GC-MS)	Data available	[10]
IR Spectrum	Data available	[10][11]
Raman Spectrum	Data available	[10]

## Synthesis and Analysis

### Experimental Protocols: Synthesis

Several synthetic routes for **(4-Fluorophenyl)acetone** have been reported. A common laboratory-scale synthesis involves the reaction of 4-fluorophenylacetic acid with methyllithium.

[1] Another approach is the reaction of 4-fluorobenzyl chloride with acetone.[1] While detailed, step-by-step protocols are often proprietary or specific to the manufacturing setting, the following diagram illustrates a generalized workflow for its synthesis.



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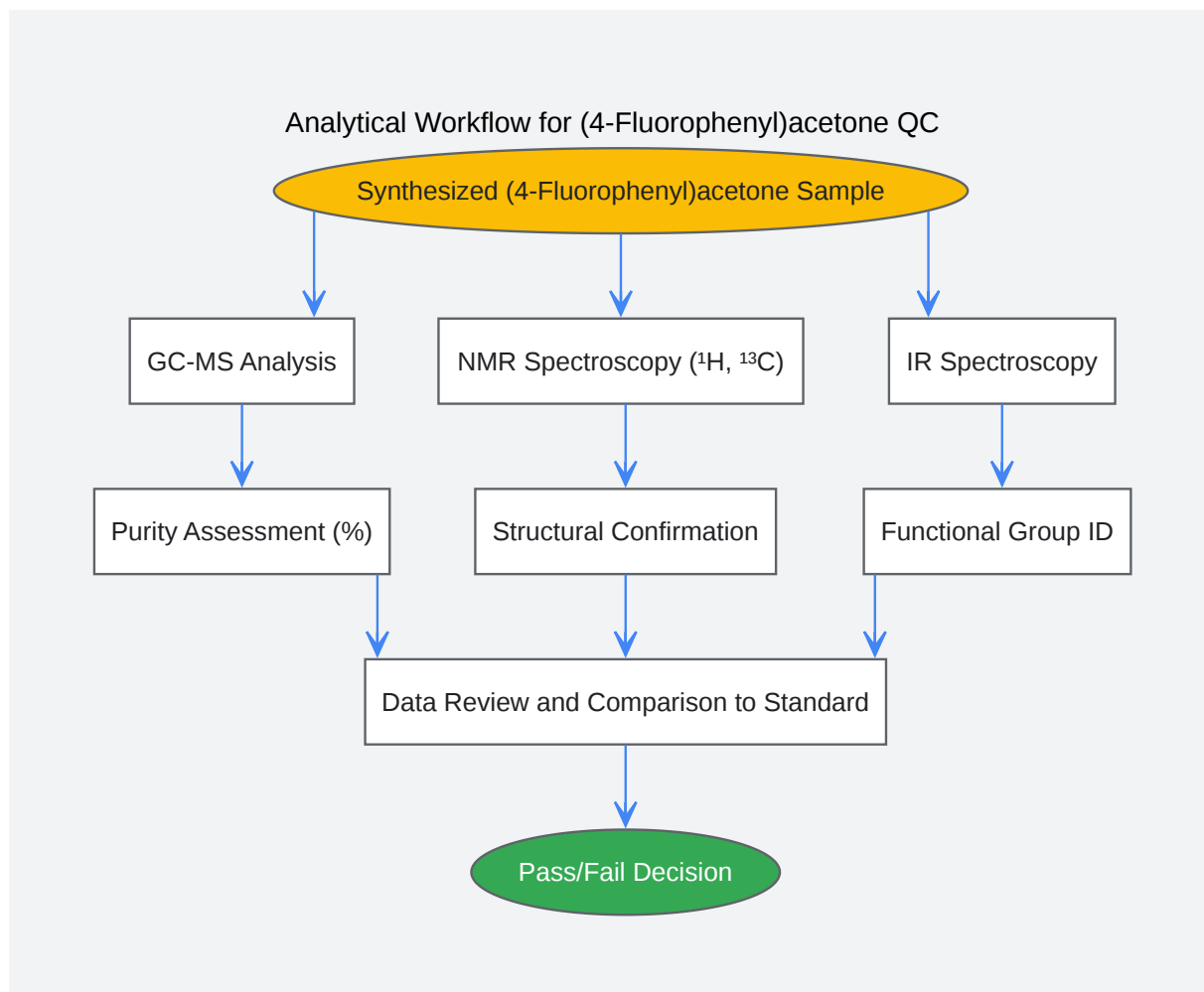
Caption: Generalized synthetic routes for **(4-Fluorophenyl)acetone**.

## Experimental Protocols: Analysis

The identity and purity of **(4-Fluorophenyl)acetone** are typically confirmed using a combination of spectroscopic and chromatographic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to elucidate the molecular structure.
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is employed to determine the purity of the compound and confirm its molecular weight.[\[10\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, particularly the carbonyl ( $\text{C}=\text{O}$ ) stretch of the ketone.[\[10\]](#)[\[11\]](#)

A general workflow for the quality control analysis of a synthesized batch of **(4-Fluorophenyl)acetone** is depicted below.



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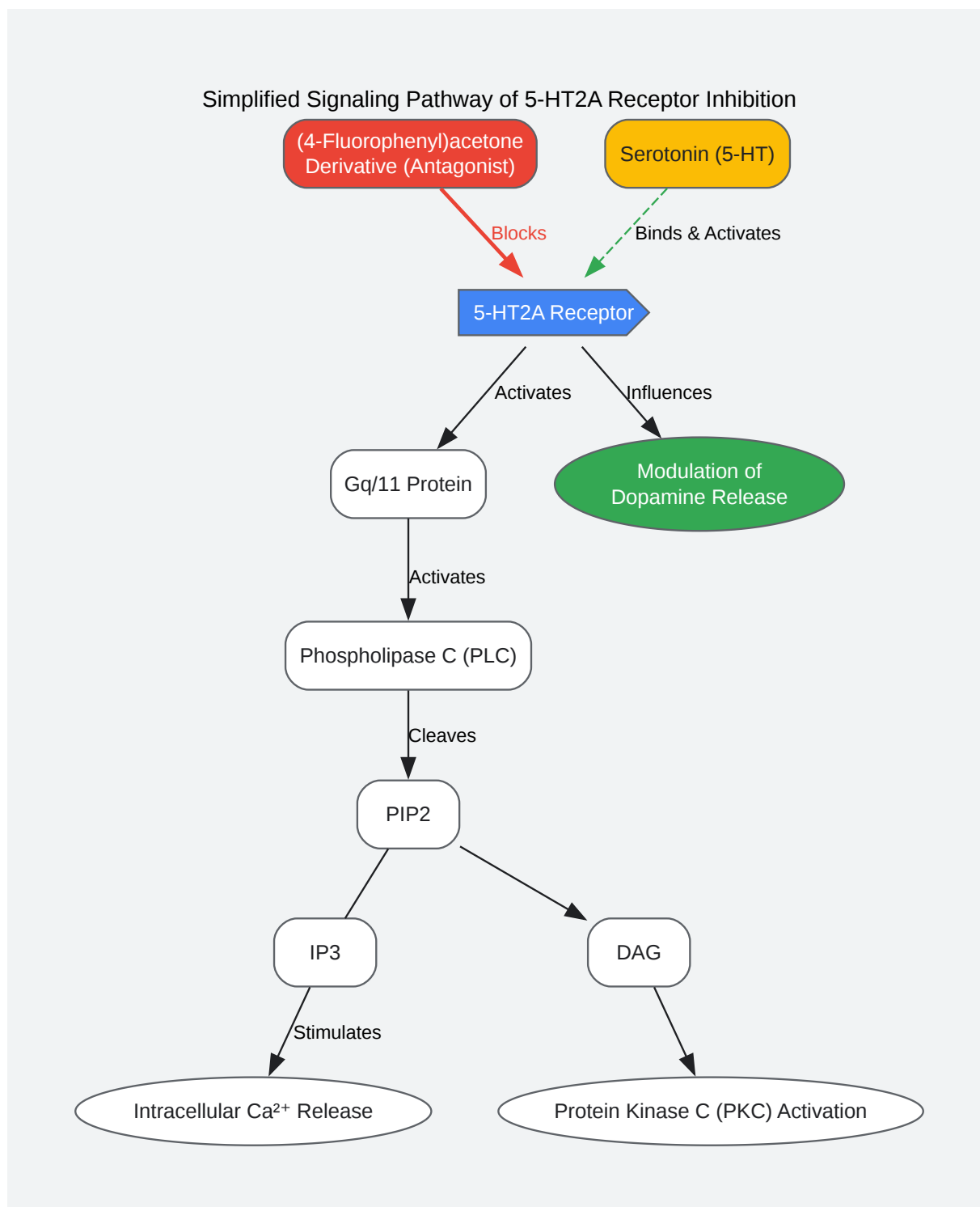
Caption: Quality control workflow for **(4-Fluorophenyl)acetone**.

## Biological Significance and Applications

**(4-Fluorophenyl)acetone** is recognized as a phenylacetic acid derivative that exhibits inhibitory activity at serotonin 5-HT<sub>2</sub> receptors.[2] It is also categorized as a precursor in the synthesis of certain amphetamines and is used as an analytical reference standard in forensic applications.[8] Its derivatives have been investigated for a range of biological activities, including anti-inflammatory and anticonvulsant properties.[1]

## Signaling Pathway: 5-HT<sub>2A</sub> Receptor Inhibition

The primary mechanism of action for many of its biologically active derivatives involves the antagonism of the 5-HT<sub>2A</sub> receptor, a G-protein coupled receptor (GPCR).[6] Inhibition of this receptor by an antagonist like a derivative of **(4-Fluorophenyl)acetone** blocks the binding of endogenous serotonin (5-HT). This prevents the activation of the Gq/11 protein, thereby inhibiting the phospholipase C (PLC) signaling cascade.[3] Consequently, the production of inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG) is reduced, leading to a decrease in intracellular calcium release and protein kinase C (PKC) activation.[3] The modulation of the 5-HT<sub>2A</sub> receptor is also known to influence the release of other neurotransmitters, including dopamine.[12]



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Caption: Inhibition of the 5-HT<sub>2A</sub> receptor signaling cascade.

## Safety and Handling

**(4-Fluorophenyl)acetone** is associated with several hazard classifications. It is known to cause skin and serious eye irritation.[10] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be used when handling this compound.[5] It is classified under WGK 3, indicating it is strongly hazardous to water.[5] All handling should be conducted in a well-ventilated area.

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